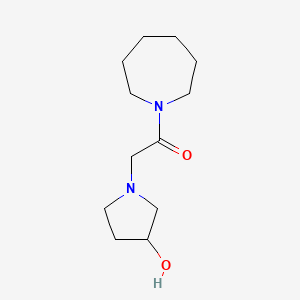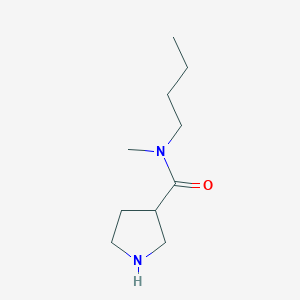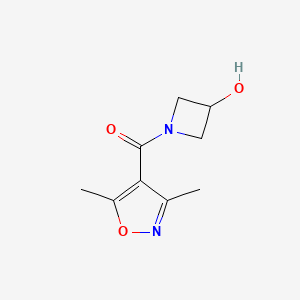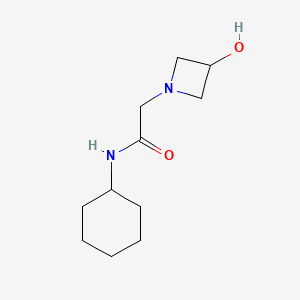
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone, also known as 3-azido-1-(pyridin-3-yl)azetidine, is a novel synthetic molecule with potential applications in both scientific research and industrial processes. It is a highly reactive compound that has been studied extensively for its unique reactivity and versatility. This compound has been used in a variety of research applications, ranging from drug design to the synthesis of complex organic molecules. In addition, it has been used in a variety of industrial processes, such as the production of polymers and the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Reactions
- Intermolecular Cycloaddition Reactions : The carbonyl group in azido(heteroaryl)methanones, including compounds structurally related to "(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone", plays a crucial role in 1,3-cycloaddition reactions with activated olefins. These reactions yield triazolecarboxylates and heteroaryl methanones, showcasing the utility of these compounds in synthesizing complex molecular structures through unusual cycloaddition pathways (Zanirato, 2002).
Biological Activities
- Antimicrobial Activity : A series of pyrazoline and pyridinyl methanones demonstrated significant antimicrobial activities, suggesting their potential as therapeutic agents against microbial infections. These compounds were synthesized through condensation reactions and exhibited good activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar et al., 2012).
- Anticancer and Antimicrobial Agents : Compounds incorporating oxazole, pyrazoline, and pyridine rings showed promising anticancer activity against a panel of 60 cancer cell lines and exhibited antibacterial and antifungal activities. These findings highlight the potential of pyridinyl methanones in developing new treatments for cancer and microbial infections (Katariya et al., 2021).
- Antimycobacterial Activity : Derivatives of pyridine 3-carboxillic acid showed antimycobacterial properties, indicating their potential in combating mycobacterial infections. The synthesized compounds were evaluated against Mycobacterium tuberculosis, demonstrating their relevance in addressing tuberculosis and related diseases (Sidhaye et al., 2011).
Spectroscopic and Environmental Studies
- Spectroscopic Properties : The study of the electronic absorption, excitation, and fluorescence properties of substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their behavior in various solvents. These findings contribute to a deeper understanding of the molecular properties and potential applications of such compounds in material science and molecular engineering (Al-Ansari, 2016).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-8-5-14(6-8)9(15)7-2-1-3-11-4-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYUTTXJJKGJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)






![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)